molecular formula C9H11N5S B12122056 4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine

4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine

Cat. No.: B12122056
M. Wt: 221.28 g/mol
InChI Key: ZSOYNMMQCBGULX-UHFFFAOYSA-N
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Description

    Starting Materials: The pyrazolo[3,4-d]pyrimidine intermediate and thiomorpholine.

    Reaction Conditions: Nucleophilic substitution reactions, often facilitated by a base such as sodium hydride or potassium carbonate, to attach the thiomorpholine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance efficiency and reduce waste.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

  • Formation of the Pyrazolo[3,4-D]pyrimidine Core

      Starting Materials: 3-aminopyrazole and a suitable aldehyde or ketone.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

Chemical Reactions Analysis

Types of Reactions

4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Products: Oxidized derivatives with potential changes in biological activity.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Products: Reduced forms that may exhibit different pharmacological properties.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Substituted derivatives that can be further functionalized for specific applications.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Scientific Research Applications

Chemistry

In chemistry, 4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in inhibiting certain enzymes and pathways involved in disease processes. For example, it has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .

Medicine

In medicine, this compound derivatives are being investigated for their anticancer properties. They have demonstrated cytotoxic effects against various cancer cell lines, making them potential candidates for drug development .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation . This interaction can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A core structure shared with the compound, known for its biological activities.

    Thiomorpholine: A sulfur-containing heterocycle that imparts unique chemical properties.

Uniqueness

4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine stands out due to its combined structural features, which confer a unique set of biological activities

Properties

Molecular Formula

C9H11N5S

Molecular Weight

221.28 g/mol

IUPAC Name

4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine

InChI

InChI=1S/C9H11N5S/c1-3-15-4-2-14(1)9-7-5-12-13-8(7)10-6-11-9/h5-6H,1-4H2,(H,10,11,12,13)

InChI Key

ZSOYNMMQCBGULX-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC=NC3=C2C=NN3

Origin of Product

United States

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